1-Ethoxy-2-methoxyethane
Overview
Description
1-Ethoxy-2-methoxyethane, also known as ethylene glycol ethyl methyl ether, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, pleasant odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of this compound consists of an ethoxy group (CH3CH2O-) and a methoxy group (CH3O-) attached to an ethane backbone .
Preparation Methods
1-Ethoxy-2-methoxyethane can be synthesized through various methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, sodium ethoxide (CH3CH2ONa) reacts with 2-chloroethanol (ClCH2CH2OH) under reflux conditions to form the desired ether.
Industrial Production: On an industrial scale, this compound can be produced by the catalytic dehydration of ethylene glycol monoethyl ether in the presence of an acid catalyst.
Chemical Reactions Analysis
1-Ethoxy-2-methoxyethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1-Ethoxy-2-methoxyethane has various applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: This compound is employed in the preparation of biological samples for analysis, particularly in chromatography and spectroscopy.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methoxyethane primarily involves its role as a solvent. It can interact with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. The pathways involved include solvation and stabilization of reactive intermediates, which can influence the rate and outcome of chemical reactions .
Comparison with Similar Compounds
1-Ethoxy-2-methoxyethane can be compared with other similar ethers, such as:
Diethyl Ether (CH3CH2OCH2CH3): Both compounds are ethers, but diethyl ether has two ethyl groups attached to the oxygen atom, whereas this compound has one ethyl and one methoxy group. Diethyl ether is more volatile and has a lower boiling point.
These comparisons highlight the unique properties of this compound, such as its balanced solubility and moderate boiling point, making it suitable for various applications.
Biological Activity
1-Ethoxy-2-methoxyethane, also known as ethylene glycol ethyl methyl ether, is an organic compound with the molecular formula . This colorless liquid features a mild odor and belongs to the class of ethers. Its structure comprises an ethoxy group () and a methoxy group () attached to an ethane backbone. It is primarily utilized in scientific research and industrial applications due to its solvent properties and role as an intermediate in pharmaceutical synthesis.
The biological activity of this compound is largely attributed to its function as a solvent. It interacts with various molecular targets by solubilizing compounds, which facilitates chemical reactions and enhances the solubility of other bioactive molecules. This property is crucial in biological sample preparation for analyses such as chromatography and spectroscopy.
Table 1: Toxicological Summary of this compound
Toxicological Effect | Findings |
---|---|
Carcinogenicity | Not classified |
Mutagenicity | Not classified |
Acute toxicity | Limited data available |
Irritation | Potential irritative effects noted |
Reproductive effects | No significant findings reported |
Case Studies and Research Findings
Recent studies have investigated the oxidative and cytogenotoxic potential of similar compounds, providing insights into potential risks associated with ethers like this compound. For instance, research on Tetraethylene glycol dimethyl ether revealed oxidative stress and cytogenotoxicity in human lymphocytes, suggesting that ethers may pose risks under certain conditions . Although direct studies on this compound are scarce, these findings underscore the importance of assessing biological activity within this chemical class.
Applications in Medicine and Research
This compound serves as an important solvent in organic synthesis and is utilized in the preparation of biological samples for various analytical techniques. Its role as an intermediate in synthesizing pharmaceuticals highlights its significance in medicinal chemistry .
Table 2: Applications of this compound
Application Area | Details |
---|---|
Organic Synthesis | Solvent for dissolving compounds |
Biological Sample Preparation | Used in chromatography and spectroscopy |
Pharmaceutical Synthesis | Intermediate for bioactive compounds |
Properties
IUPAC Name |
1-ethoxy-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYAZNFWDDMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74290-33-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74290-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40964490 | |
Record name | 1-Ethoxy-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-45-1, 500005-27-6 | |
Record name | 1-Ethoxy-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5137-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-methoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxaheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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